molecular formula C10H6ClNO B1348144 7-Chloroquinoline-2-carbaldehyde CAS No. 59394-27-3

7-Chloroquinoline-2-carbaldehyde

Cat. No. B1348144
CAS RN: 59394-27-3
M. Wt: 191.61 g/mol
InChI Key: LZJIPAFEFGRTQS-UHFFFAOYSA-N
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Description

7-Chloroquinoline-2-carbaldehyde (7-Cl-2-CAL) is an organic compound with a molecular formula of C8H6ClNO. It is a yellow-orange solid that is soluble in most organic solvents and is used in various scientific research applications. 7-Cl-2-CAL is an important intermediate in the synthesis of a variety of compounds, including drugs, dyes, and pesticides. It is also used as a reagent in organic synthesis.

Scientific Research Applications

Synthesis and Chemical Properties

7-Chloroquinoline-2-carbaldehyde is involved in the synthesis of various biologically important compounds. Research has shown that it can be used to construct fused or binary quinoline-core heterocyclic systems, which are significant in medicinal chemistry. These compounds are synthesized using reactions like Vilsmeier-Haack formulation and aromatic nucleophilic substitution, often yielding products with potential biological activities (Hamama et al., 2018).

Biological Evaluation

The derivatives of this compound have been explored for their antibacterial and antioxidant activities. Studies have synthesized novel derivatives and tested them against various bacterial strains, finding that some of these compounds show significant inhibitory effects. Additionally, certain derivatives exhibit potent antioxidant activities, as demonstrated in radical scavenging assays (Abdi et al., 2021).

Molecular Docking and Potential as Drug Candidates

Recent research involving molecular docking studies has indicated that this compound derivatives could be promising candidates for developing new drugs. Their interaction with biological targets, such as DNA gyrase and topoisomerase IIβ, suggests potential applications in treating bacterial infections and possibly in cancer therapy. These studies also consider the physicochemical properties of these compounds, aligning them with drug-likeness criteria like Lipinski’s rule of five (Zeleke et al., 2020).

Antimicrobial Applications

Compounds derived from this compound have shown antimicrobial activity. Thederivatives have been tested against various bacterial strains, and certain compounds demonstrate significant inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli. This antimicrobial potential is particularly relevant for the development of new therapeutic agents (Abdi et al., 2021).

Potential in Cancer Research

The compounds synthesized from this compound have shown potential applications in cancer research. Molecular docking studies suggest these compounds can bind to specific enzymes and receptors relevant in cancer biology, indicating a possibility for their use in cancer treatment. This research area is growing, with ongoing studies exploring the efficacy and mechanisms of these compounds in various cancer models (Zeleke et al., 2020).

Biochemical Analysis

Biochemical Properties

7-Chloroquinoline-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . This compound can also modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it can have therapeutic effects, such as inhibiting tumor growth in cancer models . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can influence the overall pharmacokinetic profile of the compound. Additionally, this compound can affect metabolic flux and metabolite levels in cells, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity .

properties

IUPAC Name

7-chloroquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJIPAFEFGRTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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